An In-depth Technical Guide to 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
An In-depth Technical Guide to 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Physicochemical Properties
4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a substituted arylboronic acid with the chemical formula C₁₃H₁₁BCl₂O₃.[1] Its structure features a phenylboronic acid moiety connected to a 2,4-dichlorobenzyl ether group. This substitution pattern significantly influences its chemical reactivity and potential biological activity. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BCl₂O₃ | [1] |
| Molar Mass | 296.94 g/mol | [1] |
| Appearance | White crystal or powder | [1] |
| Melting Point | 216-219 °C | [1] |
| Solubility | Soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | [1] |
| Predicted pKa | ~7.99 | [2] |
| Predicted logP | 4.15 ± 0.68 | (Predicted) |
| CAS Number | 1256355-75-5 | [1] |
Note: The pKa value is a prediction for the closely related isomer 3-(2,4-Dichlorophenylmethoxy)phenylboronic acid and should be considered an estimate. The logP value was predicted using computational models.
Synthesis and Experimental Protocols
The synthesis of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is generally achieved through a multi-step process. A representative synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis typically involves two main stages: the etherification of a protected 4-hydroxyphenylboronic acid derivative followed by deprotection to yield the final product. A common route is the reaction of a suitable boronic acid reagent with 4-((2,4-dichlorobenzyloxy)phenyl) bromide in the presence of a base.[1]
Caption: General synthetic workflow for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: Protection of 4-Hydroxyphenylboronic acid
A mixture of 4-hydroxyphenylboronic acid and a suitable diol, such as pinacol, is stirred in an appropriate solvent (e.g., toluene) with a dehydrating agent (e.g., anhydrous sodium sulfate) to form the corresponding boronic ester. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the solid is filtered, and the solvent is removed under reduced pressure to yield the protected boronic acid.
Step 2: Etherification
The protected 4-hydroxyphenylboronic acid is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF), and treated with a base (e.g., potassium carbonate). 2,4-Dichlorobenzyl bromide is then added, and the reaction mixture is stirred at an elevated temperature until completion. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the protected ether intermediate.
Step 3: Deprotection
The protected 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is dissolved in a suitable solvent system (e.g., a mixture of acetone and aqueous acid) and stirred until the deprotection is complete. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Purification and Analysis
Purification:
Crude 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water. Alternatively, column chromatography on silica gel can be employed for purification.
Analysis:
The identity and purity of the synthesized compound are typically confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
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Melting Point Analysis: The melting point is a key indicator of purity.
Applications in Research and Drug Development
Arylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and copper-catalyzed reactions like the Chan-Lam coupling.[3][4][5][6] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the aryl group of the boronic acid and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many drug molecules.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3][4] This reaction allows for the arylation of amines, alcohols, and phenols, providing a direct route to important functional groups in medicinal chemistry.[3][4]
References
- 1. chembk.com [chembk.com]
- 2. 3-(2,4-DichlorophenylMethoxy)phenylboronic acid | 1256355-73-3 [amp.chemicalbook.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
